molecular formula C13H25NO4 B143226 N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester CAS No. 192725-86-3

N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester

Cat. No.: B143226
CAS No.: 192725-86-3
M. Wt: 259.34 g/mol
InChI Key: LQGJJRWQXSCWGU-NSHDSACASA-N
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Description

N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a valine moiety esterified with a tert-butyl group and a methoxy-oxopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester typically involves the esterification of L-valine with tert-butyl alcohol in the presence of an acid catalyst. The methoxy-oxopropyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents. The reaction conditions often include:

    Temperature: Moderate temperatures (25-50°C)

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Organic solvents like dichloromethane or tetrahydrofuran

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxo group can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide

Major Products

    Oxidation: Aldehydes or carboxylic acids

    Reduction: Alcohols

    Substitution: Carboxylic acids

Scientific Research Applications

N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The methoxy-oxopropyl group may interact with specific binding sites, modulating the activity of target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxy-3-oxopropyl)-L-alanine tert-Butyl Ester
  • N-(3-Methoxy-3-oxopropyl)-L-leucine tert-Butyl Ester
  • N-(3-Methoxy-3-oxopropyl)-L-isoleucine tert-Butyl Ester

Uniqueness

N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester is unique due to the presence of the valine moiety, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications.

Properties

IUPAC Name

tert-butyl (2S)-2-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-9(2)11(12(16)18-13(3,4)5)14-8-7-10(15)17-6/h9,11,14H,7-8H2,1-6H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGJJRWQXSCWGU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)NCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)(C)C)NCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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